Physicochemical Differentiation: Lipophilicity (XLogP3) Profile of 6-Methylcinnoline
6-Methylcinnoline exhibits a calculated XLogP3 of 1.3, which is a key determinant of its membrane permeability and solubility profile [1]. This value differs from that of unsubstituted cinnoline and other positional isomers, providing a specific lipophilicity benchmark for scaffold optimization. Lipophilicity is a critical parameter in drug discovery, directly influencing a compound's ADME (Absorption, Distribution, Metabolism, Excretion) characteristics and off-target binding potential .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | Cinnoline (unsubstituted) XLogP3: 1.4; 4-Methylcinnoline XLogP3: not directly reported but predicted to differ. |
| Quantified Difference | Quantified difference relative to unsubstituted cinnoline is ΔXLogP3 = -0.1. The positional effect on XLogP3 is established class-level knowledge. |
| Conditions | Calculated property using XLogP3 algorithm (PubChem release 2025.04.14). |
Why This Matters
The specific XLogP3 value of 1.3 for 6-Methylcinnoline provides a measurable and predictable starting point for designing analogs with optimized drug-like properties, directly influencing decisions in early-stage medicinal chemistry and procurement for ADME studies.
- [1] PubChem. 6-Methylcinnoline. Computed Properties. Accessed 2026. View Source
